molecular formula C12H10N2O3 B2384317 (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid CAS No. 1010902-90-5

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid

Cat. No. B2384317
CAS RN: 1010902-90-5
M. Wt: 230.223
InChI Key: JSZLROACQKLGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid, also known as OPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OPPA belongs to the class of pyrazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.

Mechanism of Action

The mechanism of action of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has also been shown to possess anti-tumor activity. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes this compound a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
One of the limitations of this compound is its lack of in vivo data. Most of the studies on this compound have been conducted in vitro, and more research is needed to determine its efficacy in vivo. Another limitation is its potential toxicity. Although this compound has been shown to be relatively safe, more research is needed to determine its long-term effects on human health.

Future Directions

There are several future directions for research on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. One direction is the development of new anti-inflammatory drugs based on this compound. Another direction is the investigation of its potential applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine its efficacy in vivo and its long-term effects on human health.

Synthesis Methods

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-oxo-1,2-dihydropyrazine-3-carboxylic acid with phenylacetic acid in the presence of a suitable catalyst. Another method involves the reaction of 2,5-dibromo-1,4-benzoquinone with phenylhydrazine followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, this compound has also been shown to possess antioxidant properties. It has been demonstrated to scavenge free radicals and protect cells from oxidative damage. This makes this compound a potential candidate for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-oxo-5-phenylpyrazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-6-13-10(7-14(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZLROACQKLGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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